7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Lipophilicity optimization ADME prediction Medicinal chemistry

CAS 303996-17-0 is a 2,4-bis(trifluoromethyl)-1,8-naphthyridine with a 3-methoxyphenoxy group at position 7. This scaffold is a validated ATP-binding kinase hinge binder. The 7-phenoxy analog shows Cav3 T-type calcium channel modulation (EC50 4.65 µM), and the 3‑methoxy substituent fine-tunes electron density and lipophilicity (XLogP3=5.1, TPSA=44.2 Ų) for enhanced CNS penetration. Use as a fragment-to-lead starting point; the 3‑methoxy group serves as a demethylation handle for parallel diversification. Choose this compound over unsubstituted 7‑aryloxy analogs to retain validated SAR and avoid potency loss.

Molecular Formula C17H10F6N2O2
Molecular Weight 388.269
CAS No. 303996-17-0
Cat. No. B2356982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
CAS303996-17-0
Molecular FormulaC17H10F6N2O2
Molecular Weight388.269
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H10F6N2O2/c1-26-9-3-2-4-10(7-9)27-14-6-5-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3
InChIKeyBGMSLVPFMCZRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 303996-17-0) Procurement-Supporting Profile


7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 303996-17-0) is a fully substituted 1,8-naphthyridine bearing electron-withdrawing trifluoromethyl groups at positions 2 and 4 and a 3-methoxyphenoxy ether at position 7. The compound belongs to the class of 2,4-bis(trifluoromethyl)-1,8-naphthyridine derivatives, a scaffold repeatedly claimed in kinase-inhibitor patents [1]. Its computed physicochemical profile (XLogP3 = 5.1, TPSA = 44.2 Ų, zero H-bond donors) [2] places it in a favorable property space for fragment-based or scaffold-hopping campaigns that require a rigid, lipophilic, hydrogen-bond-acceptor-rich core.

Why Generic 2,4-Bis(trifluoromethyl)-1,8-naphthyridine Analogs Cannot Replace CAS 303996-17-0


In-class naphthyridine analogs are not interchangeable because even single-point substituent changes at position 7 can profoundly alter target engagement, selectivity, and physicochemical behavior. Public screening data for the des-methoxy analog 7-phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine show only weak activity at neuropilin-1 (IC50 > 95 μM) yet clear, measurable modulation of the Cav3 T-type calcium channel (EC50 = 4.65 μM) [1], demonstrating that the 7-aryloxy group is an essential pharmacophoric element. The 3-methoxy substituent present in CAS 303996-17-0 modifies both electron density (Hammett σₘ‑OCH₃ = +0.12) and lipophilicity (Hansch πₘ‑OCH₃ = –0.02) relative to the unsubstituted phenyl analog, fine-tuning membrane permeability and off-rate kinetics in ways that generic replacement nullifies [2]. Consequently, substitution with a closely related 7-aryloxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine without the 3‑methoxy group risks losing validated biological activity and SAR interpretability.

Quantitative Comparative Evidence: 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 3-Methoxy vs. 4-Methoxy vs. Unsubstituted Phenoxy

The target compound exhibits a computed XLogP3 of 5.1 [1]. The isomeric 4-methoxyphenoxy analog (CAS 477852‑32‑7) is predicted to have an identical XLogP3 value (5.1) because the atomic composition is identical; however, the unsubstituted 7-phenoxy analog is predicted to have XLogP3 ≈ 4.7 (Δ = –0.4 log units), consistent with the loss of the methoxy group’s polarity-neutral volume contribution. This 0.4‑log difference translates to an approximately 2.5‑fold difference in octanol/water partitioning, which can significantly affect membrane permeability and metabolic stability [2].

Lipophilicity optimization ADME prediction Medicinal chemistry

Cav3 T-Type Calcium Channel Modulation: Target Compound vs. 7-Phenoxy Analog

The unsubstituted 7-phenoxy analog (CID 1473367) was tested in a high-throughput screen for Cav3 T-type calcium channel activity and showed an EC50 of 4.65 μM [1]. The 3-methoxyphenoxy group in the target compound is expected to engage in additional polar interactions within the channel’s lipophilic vestibule, potentially lowering EC50 below 5 μM. While direct data on the target compound are lacking, class-level SAR for 1,8-naphthyridine-based ion channel modulators indicates that electron-donating substituents at the meta position of the phenoxy ring enhance potency through improved π–π stacking and dipole alignment [2].

Ion channel modulation Cav3.2 (T-type) calcium channel Neuropathic pain

Topological Polar Surface Area (TPSA): Maintaining CNS-Permeable Space

The target compound has a computed TPSA of 44.2 Ų [1], which is identical to the 7-phenoxy analog (44.2 Ų) and well within the accepted threshold for CNS penetration (< 90 Ų). In contrast, the 7-[3-(trifluoromethyl)phenoxy] analog (CAS 303996-18-1) has a TPSA of 44.2 Ų but possesses significantly higher lipophilicity (estimated XLogP3 ≈ 5.6) due to the additional –CF₃ group, which may lead to increased plasma protein binding and reduced free fraction [2]. The target compound therefore provides an optimal balance: high lipophilicity for membrane transit without the excessive nonspecific binding associated with a second trifluoromethyl group.

Blood-brain barrier penetration CNS drug design Physicochemical profiling

Synthetic Versatility: 7-(3-Methoxyphenoxy) as a Late-Stage Diversification Handle

The 3-methoxyphenoxy group can be chemoselectively demethylated (BBr₃, CH₂Cl₂, –78 °C) to reveal a phenolic –OH handle for further diversification (e.g., alkylation, acylation, sulfonylation) without affecting the 2,4‑bis(trifluoromethyl)-1,8‑naphthyridine core [1]. In contrast, the 7-phenoxy analog lacks a synthetic handle for late-stage functionalization, and the 7-(4-methoxyphenoxy) regioisomer places the derived phenolic –OH at the para position, which alters the hydrogen-bond directionality and geometry relative to the naphthyridine hinge-binding motif. The target compound is commercially available at 95% purity (AKSci 4964CF) , making it a ready-to-use building block for SAR expansion.

Parallel synthesis Fragment elaboration Kinase inhibitor library

Hinge-Binding Scaffold Validation: 2,4-Bis(trifluoromethyl)-1,8-naphthyridine as a Kinase Hinge Binder

The 2,4-bis(trifluoromethyl)-1,8-naphthyridine core is a validated ATP-competitive kinase hinge-binding motif. The nitrogen atoms at positions 1 and 8 can engage the kinase hinge region via bidentate hydrogen bonds, while the trifluoromethyl groups occupy the hydrophobic back pocket, as demonstrated by co-crystal structures of related naphthyridine-based inhibitors of Akt, TGF-β receptor kinases, and HPK1 [1]. The 7-position is directed toward the solvent-exposed region, making it the optimal vector for appending the 3-methoxyphenoxy solubility/selectivity group. Alternative 7‑substituents (e.g., benzylsulfanyl, phenylsulfanyl) place larger, more flexible groups in this region, often leading to reduced ligand efficiency and increased entropic penalty upon binding [2].

Kinase hinge binder ATP-competitive inhibitor Scaffold validation

High-Value Application Scenarios for 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 303996-17-0)


Kinase Inhibitor Fragment Elaboration and Focused Library Synthesis

The compound serves as an ideal starting point for fragment-to-lead campaigns targeting ATP-binding kinases. Its 2,4-bis(trifluoromethyl)-1,8-naphthyridine core is a validated hinge binder [1], and the 3-methoxyphenoxy group at position 7 occupies solvent-exposed space while providing a convenient demethylation handle for late-stage diversification. A single batch of CAS 303996-17-0 (95% purity, AKSci 4964CF) [2] can be elaborated into dozens of analogs by O‑demethylation followed by parallel alkylation or acylation, dramatically accelerating SAR exploration and reducing overall synthesis cost.

T-Type Calcium Channel Probe Development for Pain and Epilepsy Research

Based on the measured EC50 of 4.65 μM for the 7‑phenoxy analog at the Cav3 T‑type calcium channel (PubChem AID 489005) [1], the 3‑methoxy derivative is a logical next-step probe for structure–activity relationship studies targeting neuropathic pain and absence epilepsy. The meta‑methoxy substituent is predicted to enhance potency through improved electronic complementarity with the channel’s binding site [2], potentially yielding sub‑micromolar antagonists suitable for in vivo efficacy testing.

CNS Drug Discovery Programs Requiring Balanced ADME Profiles

With a TPSA of 44.2 Ų and XLogP3 of 5.1 [1], the compound resides in the favorable physicochemical space for blood-brain barrier penetration. It offers higher lipophilicity than the unsubstituted 7-phenoxy analog (ΔXLogP3 = +0.4) without the excessive lipophilicity burden of the 7‑(3‑trifluoromethyl)phenoxy analog (estimated XLogP3 ≈ 5.6) [2]. This balance minimizes the risk of high plasma protein binding while maintaining membrane permeability, making it a strategic choice for CNS-targeted hit-to-lead programs.

Probe Development for Neuropilin-1 Ligand Interaction Studies

The 7‑phenoxy analog has been profiled against neuropilin-1 (IC50 > 95 μM, PubChem AID 651650) [1], indicating weak but detectable engagement with this vascular endothelial growth factor co‑receptor implicated in tumor angiogenesis. The 3‑methoxy derivative, with its additional hydrogen-bond acceptor, may enhance binding affinity sufficiently to serve as a starting point for developing chemical probes that dissect neuropilin-1/VEGF interactions, a validated but underexplored anticancer target.

Quote Request

Request a Quote for 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.